(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide
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Overview
Description
2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, amino, and enamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-cyanoethyl-methyl-amino)benzaldehyde with malononitrile under basic conditions to form the desired product. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
- 2-cyano-3-[4-(ethylamino)phenyl]prop-2-enamide
Uniqueness
2-cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
69532-99-6 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H14N4O/c1-18(8-2-7-15)13-5-3-11(4-6-13)9-12(10-16)14(17)19/h3-6,9H,2,8H2,1H3,(H2,17,19)/b12-9+ |
InChI Key |
GMQNQZBUDRRIFR-FMIVXFBMSA-N |
Isomeric SMILES |
CN(CCC#N)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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